molecular formula C9H10Cl2O B13697353 1-(Dichloromethyl)-4-ethoxybenzene CAS No. 220870-73-5

1-(Dichloromethyl)-4-ethoxybenzene

Cat. No.: B13697353
CAS No.: 220870-73-5
M. Wt: 205.08 g/mol
InChI Key: XHJWDSXWBCXVCR-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-4-ethoxybenzene is an organic compound with the molecular formula C9H10Cl2O. It is a derivative of benzene, where the benzene ring is substituted with a dichloromethyl group and an ethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dichloromethyl)-4-ethoxybenzene can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4). The reaction proceeds via the formation of an intermediate dichloromethyl ether, which then undergoes electrophilic aromatic substitution to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(Dichloromethyl)-4-ethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Dichloromethyl)-4-ethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dichloromethyl)-4-ethoxybenzene involves its interaction with specific molecular targets. The dichloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The ethoxy group can also influence the compound’s reactivity and solubility, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Dichloromethyl)-4-ethoxybenzene is unique due to the combination of the dichloromethyl and ethoxy groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research .

Properties

CAS No.

220870-73-5

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

1-(dichloromethyl)-4-ethoxybenzene

InChI

InChI=1S/C9H10Cl2O/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,9H,2H2,1H3

InChI Key

XHJWDSXWBCXVCR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(Cl)Cl

Origin of Product

United States

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